8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol
Description
Molecular Architecture
8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol features a bicyclic system where a 1,4-dioxane ring shares a single atom (spiro carbon) with a cyclohexene moiety. The spiro[4.5]deca-6,9-diene backbone imposes a non-planar geometry, with the benzyl group (-CH₂C₆H₅) and hydroxyl (-OH) substituents occupying axial positions at the spiro center (C8). The dioxane ring adopts a chair-like conformation, while the cyclohexene ring exhibits slight puckering due to conjugated double bonds at C6-C7 and C9-C10.
Table 1: Key Structural Parameters
| Parameter | Value/Description |
|---|---|
| Spiro center | C8 (bridging dioxane/cyclohexene) |
| Bond angles at C8 | 109.5° (tetrahedral geometry) |
| Dioxane ring conformation | Chair |
| Cyclohexene puckering | 15° deviation from planarity |
IUPAC Nomenclature
The systematic name follows spiro compound numbering rules:
- Spiro parent : The smaller ring (dioxane) receives primary numbering (1,4-dioxa), followed by the larger cyclohexene system (spiro[4.5]deca).
- Unsaturation : The "-dien" suffix denotes double bonds at C6-C7 and C9-C10.
- Substituents : The benzyl and hydroxyl groups at C8 are listed alphabetically as prefixes.
The full IUPAC name—this compound—precisely encodes the molecule’s topology, satisfying Rule A-41.2 of the 1979 IUPAC Blue Book for spiro compounds.
Properties
CAS No. |
918495-52-0 |
|---|---|
Molecular Formula |
C15H16O3 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
8-benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol |
InChI |
InChI=1S/C15H16O3/c16-14(12-13-4-2-1-3-5-13)6-8-15(9-7-14)17-10-11-18-15/h1-9,16H,10-12H2 |
InChI Key |
ZWHGFRLNQLAJMC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)C=CC(C=C2)(CC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthesis via Diels-Alder Reaction
One common method for synthesizing compounds in the dioxaspiro family involves the Diels-Alder reaction. This reaction typically entails the following steps:
Reactants : A diene and a dienophile are required. For 8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol, a suitable diene could be derived from a substituted phenol.
Reaction Conditions : The reaction is usually conducted under heat and may require a catalyst to facilitate the cycloaddition process.
Yield : The yield from such reactions can vary significantly depending on the purity of starting materials and reaction conditions; typical yields range from 40% to 70% based on the efficiency of the cycloaddition.
Chlorination Method
Another effective preparation method involves chlorination followed by further reactions:
Starting Material : 4-Hydroxyphenoxyacetic acid can be chlorinated using chlorine gas in the presence of calcium oxide and ethyl ether.
-
- A mixture of 5 g of 4-hydroxyphenoxyacetic acid and calcium oxide is prepared.
- Chlorine gas is bubbled through the mixture at room temperature for approximately two hours.
- The resulting mixture is filtered, washed with a phosphate buffer (pH 7), and evaporated to dryness.
Product Isolation : The residue is subjected to fractional crystallization from benzene to isolate the desired chlorinated product.
Synthesis Using Pyridine as a Catalyst
Recent studies have shown that pyridine can enhance certain reactions leading to dioxaspiro compounds:
Reagents : A combination of tetrachloro derivatives and pyridine in dioxane serves as the starting point.
-
- A solution containing tetrachloro derivatives is treated with bromine in dioxane.
- The precipitated pyridine hydrobromide is filtered off.
- The filtrate is concentrated under reduced pressure, followed by water addition to precipitate the product.
Summary of Yields and Characterization
The following table summarizes key preparation methods along with their yields and characterization techniques used for confirming product identity:
| Preparation Method | Yield (%) | Characterization Techniques |
|---|---|---|
| Diels-Alder Reaction | 40 - 70 | NMR, IR spectroscopy |
| Chlorination Method | ~45 | NMR, Mass Spectrometry |
| Pyridine Catalyzed Synthesis | ~70 | NMR, HPLC |
Chemical Reactions Analysis
Types of Reactions
8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction could produce benzyl alcohol derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution reactions. For instance:
- Oxidation : Can yield benzyl ketones using potassium permanganate.
- Reduction : May produce benzyl alcohol derivatives with lithium aluminum hydride.
These reactions highlight its versatility in organic synthesis and materials science.
Biology
Research indicates that this compound exhibits potential biological activity , particularly in enzyme interactions and modulation of biological pathways. Studies have shown that it can influence cytokine production in macrophages, suggesting anti-inflammatory properties. For example:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 300 |
| IL-6 | 1200 | 250 |
The significant reduction in cytokine levels indicates effective modulation of inflammatory responses.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties , including:
- Anti-inflammatory effects : Investigated through various biological assays.
- Antimicrobial activity : Preliminary studies suggest potential efficacy against certain pathogens.
These properties make it a candidate for further development in pharmaceuticals aimed at treating inflammatory diseases and infections.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique structural characteristics allow it to be integrated into formulations requiring specific chemical properties or reactivity profiles.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
- Study on Anti-inflammatory Mechanism : This study demonstrated the compound's ability to significantly reduce pro-inflammatory cytokines in vitro.
- Synthesis of Novel Derivatives : Researchers have successfully synthesized derivatives of this compound that exhibit enhanced biological activities compared to the parent structure.
- Material Science Applications : Investigations into the use of this compound as a precursor for creating novel polymeric materials have shown promising results.
Mechanism of Action
The mechanism by which 8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The spirocyclic structure allows for unique binding interactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Functional Group Variations: Ketone vs. Alcohol
- 6,9-Dimethyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-one (Compound 12) Functional Group: Ketone at position 6. Synthesis: Prepared via PhI(OAc)₂-mediated oxidative coupling of 2,5-dimethylphenol and ethylene glycol (47% yield) . Reactivity: The ketone group enhances electrophilicity, making it a candidate for nucleophilic additions or reductions. Characterization: LC–MS (m/z = 181.0 [M + H]⁺) and flash chromatography .
- 8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol Functional Group: Hydroxyl (–OH) at position 7.
Substituent Effects: Benzyl vs. Methyl Groups
- 6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one Substituents: Methyl groups at positions 6 and 6. Commercial Availability: Sold at 98% purity (BLD Pharm Ltd.) for drug discovery applications .
- 8-Methyl-1,4-dioxaspiro[4.5]decane-8-methanol Substituents: Methyl and hydroxymethyl groups. Applications: Alcohol functionality suggests utility in derivatization or as a chiral building block .
Structural Characterization Techniques
- 6-Benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diaza-spiro[4.4]non-2-ene-7,9-dione Analysis: Single-crystal X-ray diffraction (R factor = 0.040) confirmed spirocyclic geometry and stereoelectronic effects . Relevance: Similar techniques (e.g., X-ray, IR, UV-Vis) are critical for verifying the target compound’s structure and regiochemistry.
Biological Activity
8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 244.29 g/mol. The compound features a dioxaspiro structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.29 g/mol |
| CAS Number | 71426985 |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study published in the Journal of Organic Chemistry demonstrated that derivatives of this compound showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be less than 10 µM for several analogues, suggesting strong antimicrobial potential .
Anti-inflammatory Effects
In vitro assays have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation. A study focusing on the anti-inflammatory properties highlighted that this compound significantly decreased levels of TNF-alpha and IL-6 in macrophage cell lines . This suggests its potential application in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of this compound against various pathogens. The results are summarized in the following table:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | <10 |
| Escherichia coli | <10 |
| Pseudomonas aeruginosa | 15 |
| Klebsiella pneumoniae | 20 |
This study concluded that the compound could serve as a lead for developing new antimicrobial agents .
Study 2: Anti-inflammatory Mechanism
In another investigation into the anti-inflammatory effects of the compound, researchers utilized a macrophage model to assess cytokine production:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 1500 | 300 |
| IL-6 | 1200 | 250 |
The significant reduction in cytokine levels indicates that this compound effectively modulates inflammatory responses .
Q & A
Basic Research Questions
Q. What spectroscopic methods are most reliable for confirming the structural integrity of 8-Benzyl-1,4-dioxaspiro[4.5]deca-6,9-dien-8-ol?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for verifying the spirocyclic framework and benzyl substituent. For example, 1H NMR can resolve coupling patterns of diastereotopic protons in the dioxaspiro system, while 13C NMR identifies carbonyl and aromatic carbons. Infrared (IR) spectroscopy confirms functional groups like hydroxyl (O-H stretch at ~3200–3600 cm⁻¹) and ether linkages (C-O stretch at ~1100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formula accuracy .
Q. How can researchers safely handle this compound given its toxicity profile?
- Methodological Answer : Based on OSHA HCS classifications, use fume hoods for airborne control, wear nitrile gloves (tested for permeation resistance), and use ANSI-approved safety goggles. For acute oral toxicity (Category 4), avoid ingestion via strict lab hygiene. In case of exposure, follow emergency protocols: flush eyes with water for 15 minutes and administer oxygen for inhalation cases. Store in airtight containers with desiccants to prevent hydrolysis .
Q. What are the standard synthetic routes for preparing spirocyclic dioxolane derivatives like this compound?
- Methodological Answer : A common approach involves ketalization of cyclohexenone derivatives with ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid). The benzyl group is introduced via nucleophilic substitution or Grignard addition. For example, 1,4-dioxaspiro[4.5]decan-8-one intermediates can react with benzylmagnesium bromide, followed by acid-mediated cyclization. Reaction progress is monitored by thin-layer chromatography (TLC) using ethyl acetate/hexane gradients .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for spirocyclic compounds be resolved?
- Methodological Answer : Discrepancies between X-ray diffraction (e.g., bond lengths) and NMR-derived torsion angles may arise from dynamic effects (e.g., ring puckering). Perform variable-temperature NMR to detect conformational exchange. Compare computational models (DFT-optimized geometries) with experimental data. For instance, single-crystal X-ray studies at 100 K (as in ) reduce thermal motion artifacts, improving alignment with spectral predictions .
Q. What strategies optimize regioselectivity in functionalizing the diene moiety of this compound?
- Methodological Answer : Diels-Alder reactions require precise control of electron density. Use Lewis acids (e.g., AlCl₃) to polarize the diene for inverse-electron-demand cycloadditions. Alternatively, install electron-withdrawing groups (EWGs) on the dienophile to enhance reactivity. Monitor regioselectivity via LC-MS and isolate products using preparative HPLC with C18 columns. Computational docking (e.g., AutoDock Vina) predicts preferred adduct geometries .
Q. How can computational modeling aid in predicting the compound’s metabolic stability?
- Methodological Answer : Use in silico tools like Schrödinger’s ADMET Predictor or SwissADME to assess cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) model hydroxylation at the benzyl position, a common metabolic pathway. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH cofactor) and quantify metabolites via UPLC-QTOF .
Q. What experimental designs address discrepancies in reported toxicological data for structurally similar compounds?
- Methodological Answer : Conduct comparative toxicity assays (e.g., MTT for cell viability) using standardized protocols (OECD Guidelines 423). Cross-reference with ToxCast database entries for SAR analysis. For conflicting skin irritation data (e.g., Category 2 vs. no data in ), perform reconstructed human epidermis (RhE) tests per OECD 439 to resolve ambiguity .
Data Analysis & Experimental Design
Q. How should researchers analyze conflicting HPLC purity results across laboratories?
- Methodological Answer : Calibrate HPLC systems with certified reference standards (e.g., USP-grade). Use orthogonal methods: LC-MS for mass confirmation and NMR for structural validation. For batch variability, apply statistical tools (e.g., ANOVA) to assess column aging or mobile-phase pH effects. Collaborative trials (e.g., inter-lab comparisons) isolate instrument-specific biases .
Q. What methodologies validate the stability of this compound under long-term storage conditions?
- Methodological Answer : Conduct accelerated stability studies per ICH Q1A guidelines: expose samples to 40°C/75% RH for 6 months. Monitor degradation via forced degradation (acid/base/oxidative stress) and quantify impurities using validated HPLC methods. For hydrolytic susceptibility (noted in ), use Karl Fischer titration to track moisture uptake in storage containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
